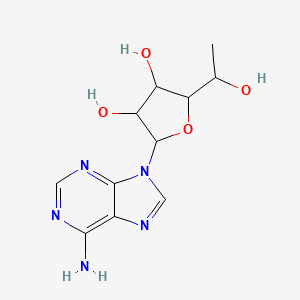

5'(R)-C-Methyladenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5'(R)-C-Methyladenosine is a compound of significant interest in the fields of chemistry and biology It is a derivative of purine, a fundamental component of nucleic acids, and features a deoxyhexofuranosyl group attached to the purine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5'(R)-C-Methyladenosine typically involves the preparation of 6-deoxyhexofuranose derivatives, which are then coupled with purine bases. One common method involves the use of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a starting material. This compound is treated with triphenylphosphine-diethyl azodicarboxylate to form 5,6-epoxy derivatives, which are subsequently converted to 6-deoxyhexofuranose derivatives using lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of automated synthesis equipment and high-throughput screening to identify optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5'(R)-C-Methyladenosine undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Commonly used to reduce double bonds or other reactive groups.

Substitution: Nucleophilic substitution reactions are often employed to introduce different substituents on the purine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Blocks : Used as a precursor for synthesizing more complex nucleic acid analogs.

- Chemical Reactions : Engages in oxidation, reduction, and substitution reactions to modify existing functional groups or introduce new ones.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces double bonds | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Introduces substituents on the purine ring | Sodium hydride, Potassium carbonate |

Biology

- Nucleic Acid Analog Studies : Investigated for its role in RNA methylation processes, particularly in the context of gene expression regulation and cellular signaling pathways.

- Antiviral Properties : Research suggests potential applications in modulating viral infections by affecting the host's immune response.

Medicine

- Therapeutic Potential : Explored as a candidate for treating various diseases, including cancer and viral infections. Its ability to interact with nucleic acids positions it as a potential therapeutic agent.

- Case Study - SARS-CoV-2 : Recent studies have highlighted the role of m5C methylation in regulating SARS-CoV-2 infection through modulation of innate immune signaling pathways .

Case Study 1: Role in Cancer Research

A study indicated that m5C methylation modifications play crucial roles in oncogenesis. The expression levels of m5C regulators were analyzed in various cancer types, revealing their involvement in tumor growth and metastasis . This suggests that targeting m5C pathways could provide new avenues for cancer treatment.

Case Study 2: Pulmonary Fibrosis

Research into chronic hypersensitivity pneumonitis and idiopathic pulmonary fibrosis showed that m5C regulators could serve as biomarkers for disease progression. A nomogram model was developed based on m5C patterns to predict patient outcomes . This highlights the potential of 5'(R)-C-Methyladenosine derivatives in diagnosing and treating fibrotic diseases.

Wirkmechanismus

The mechanism of action of 5'(R)-C-Methyladenosine involves its interaction with nucleic acids and enzymes. It can act as an inhibitor or substrate for various enzymes involved in nucleic acid metabolism. The molecular targets include DNA and RNA polymerases, as well as other enzymes involved in nucleotide synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purin-6-one

- 9-(6-Deoxyhexofuranosyl)-3,9-dihydro-6H-purine-6-thione

Uniqueness

5'(R)-C-Methyladenosine is unique due to its specific structure, which allows it to interact with biological molecules in ways that other similar compounds cannot. Its deoxyhexofuranosyl group provides distinct chemical properties that can be exploited in various applications .

Eigenschaften

CAS-Nummer |

29847-43-6 |

|---|---|

Molekularformel |

C11H15N5O4 |

Molekulargewicht |

281.27 g/mol |

IUPAC-Name |

2-(6-aminopurin-9-yl)-5-(1-hydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14) |

InChI-Schlüssel |

DJUZHNZMVHIRPJ-UHFFFAOYSA-N |

SMILES |

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Kanonische SMILES |

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |

Key on ui other cas no. |

57237-22-6 35868-16-7 6974-24-9 3253-81-4 |

Synonyme |

9-(6-deoxy-alpha-L-mannofuranosyl)adenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.